

Spectroscopic Properties of Manganese Lactate: A Technical Guide

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Compound of Interest

Compound Name: Manganese lactate

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Abstract

Manganese lactate, the salt of manganese and lactic acid, is a compound of interest in various fields, including nutrition and medicine. A thorough understanding of its spectroscopic properties is crucial for its characterization, quality control, and for studying its interactions in biological systems. This technical guide provides an in-depth overview of the spectroscopic characteristics of **manganese lactate**, including UV-Visible, Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Electron Paramagnetic Resonance (EPR) spectroscopy. This document summarizes key quantitative data, outlines detailed experimental protocols for analysis, and presents visual workflows to facilitate comprehension.

Introduction

Manganese lactate ($\text{Mn}(\text{C}_3\text{H}_5\text{O}_3)_2$) is an organic salt that exists as a light pink crystalline solid. It is soluble in water and ethanol and can form hydrates, most commonly the dihydrate and trihydrate forms.^[1] The manganese ion in **manganese lactate** is in the +2 oxidation state (Mn(II)). The lactate anion acts as a bidentate ligand, coordinating to the manganese ion through the carboxylate oxygen and the hydroxyl oxygen. In the solid state, water molecules also coordinate to the manganese ion, completing an octahedral coordination geometry.^{[1][2]} The spectroscopic properties of **manganese lactate** are primarily determined by the electronic structure of the Mn(II) ion and the vibrational modes of the lactate ligand.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule or ion. For **manganese lactate**, the UV-Vis spectrum is dominated by the d-d electronic transitions of the Mn(II) ion.

Key Spectroscopic Data:

Aqueous solutions of Mn(II) salts are typically pale pink, indicating weak absorption in the visible region.^[3] The UV-Vis spectrum of Mn(II) in an aqueous solution exhibits several weak absorption bands corresponding to spin-forbidden d-d transitions. The exact peak positions and intensities can be influenced by the ligand field.

Wavelength (nm)	Assignment (for aqueous Mn(II))	Reference
~336	${}^6A_{1g} \rightarrow {}^4T_{1g}(G)$	[3]
~357	${}^6A_{1g} \rightarrow {}^4T_{2g}(G)$	[3]
~401	${}^6A_{1g} \rightarrow {}^4A_{1g}(G), {}^4E_g(G)$	[3]
~433	${}^6A_{1g} \rightarrow {}^4T_{2g}(D)$	[3]
~530	${}^6A_{1g} \rightarrow {}^4T_{1g}(D)$	[3]

Note: These are general absorption peaks for aqueous Mn(II) ions and are expected to be present in the spectrum of **manganese lactate** solutions.

Experimental Protocol: UV-Vis Spectroscopy of **Manganese Lactate**

- Sample Preparation:
 - Prepare a stock solution of **manganese lactate** by dissolving a known mass in deionized water.
 - Prepare a series of standard solutions of varying concentrations by diluting the stock solution.

- Prepare a blank solution using deionized water.
- Instrumentation:
 - Use a double-beam UV-Vis spectrophotometer.
 - Set the wavelength range from 300 to 800 nm.[3]
 - Use quartz cuvettes with a 1 cm path length.
- Data Acquisition:
 - Record a baseline spectrum using the blank solution.
 - Measure the absorbance spectra of the standard solutions and the unknown sample.
 - Identify the characteristic absorption peaks of Mn(II).

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules. The IR spectrum of **manganese lactate** is characterized by the vibrational frequencies of the lactate ligand and the coordinated water molecules.

Key Spectroscopic Data:

The IR spectrum will show characteristic bands for the hydroxyl (-OH), carboxylate (-COO⁻), and C-H groups of the lactate molecule. Coordination of the lactate and water molecules to the manganese ion can cause shifts in the positions of these bands compared to free lactic acid.

Wavenumber (cm ⁻¹)	Assignment
~3400	O-H stretching (coordinated water and lactate hydroxyl)
~2980	C-H stretching (methyl group)
~1600	Asymmetric COO ⁻ stretching
~1450	C-H bending
~1400	Symmetric COO ⁻ stretching
~1100	C-O stretching (hydroxyl)

Note: These are expected positions and may vary slightly depending on the hydration state and crystal structure.

Experimental Protocol: FT-IR Spectroscopy of **Manganese Lactate**

- Sample Preparation:
 - For solid samples, prepare a KBr pellet by mixing a small amount of finely ground **manganese lactate** with dry KBr powder and pressing it into a transparent disk.
 - Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation:
 - Use a Fourier-Transform Infrared (FTIR) spectrometer.
 - Set the spectral range from 4000 to 400 cm⁻¹.
 - Acquire a background spectrum of the empty sample holder or the clean ATR crystal.
- Data Acquisition:
 - Acquire the IR spectrum of the sample.

- Perform baseline correction and peak picking to identify the characteristic vibrational bands.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be used to study aqueous solutions.

Key Spectroscopic Data:

The Raman spectrum of **manganese lactate** will also show the characteristic vibrational modes of the lactate ligand.

Raman Shift (cm ⁻¹)	Assignment
~2940	C-H stretching (methyl group)
~1450	C-H bending
~1410	Symmetric COO ⁻ stretching
~930	C-C stretching
~860	C-COO ⁻ stretching

Note: These are expected positions based on the Raman spectrum of lactate.[4][5] The interaction with Mn(II) may cause slight shifts.

Experimental Protocol: Raman Spectroscopy of **Manganese Lactate**

- Sample Preparation:
 - Solid samples can be analyzed directly by placing them under the microscope objective of the Raman spectrometer.
 - Aqueous solutions can be placed in a quartz cuvette or a glass vial.
- Instrumentation:

- Use a Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).
- Use a low laser power to avoid sample degradation, especially for colored compounds.[\[6\]](#)
[\[7\]](#)
- Calibrate the spectrometer using a known standard (e.g., silicon).
- Data Acquisition:
 - Acquire the Raman spectrum of the sample.
 - Perform cosmic ray removal and baseline correction.
 - Identify the characteristic Raman bands of the lactate moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. For **manganese lactate**, both ^1H and ^{13}C NMR of the lactate ligand can be studied. However, the paramagnetic nature of the Mn(II) ion significantly affects the NMR spectra.

Key Spectroscopic Data:

The Mn(II) ion is a paramagnetic d^5 ion, which causes significant broadening and shifting of the NMR signals of the nearby lactate protons and carbons.[\[8\]](#) This makes high-resolution NMR challenging. The signals will be much broader than those of a diamagnetic lactate salt.

- ^1H NMR: The quartet of the α -proton and the doublet of the methyl protons of lactate will be significantly broadened and may be difficult to resolve.
- ^{13}C NMR: The signals for the carbonyl, α -carbon, and methyl carbon will also be broadened.

Experimental Protocol: NMR Spectroscopy of **Manganese Lactate**

- Sample Preparation:
 - Dissolve the **manganese lactate** sample in a suitable deuterated solvent (e.g., D_2O).
- Instrumentation:

- Use a high-field NMR spectrometer.
- Acquire ^1H and ^{13}C NMR spectra.
- Data Acquisition:
 - Due to the paramagnetic broadening, a larger number of scans may be required to obtain a reasonable signal-to-noise ratio.
 - The interpretation will focus on the broadened line shapes and chemical shifts, which can provide information about the proximity of the nuclei to the paramagnetic center.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying species with unpaired electrons, such as the Mn(II) ion.

Key Spectroscopic Data:

The X-band EPR spectrum of Mn(II) ($S = 5/2$, $I = 5/2$) in a solution or powder sample is typically characterized by a six-line hyperfine splitting pattern centered around $g \approx 2.0$.^{[9][10]} This arises from the interaction of the unpaired electron spins with the ^{55}Mn nucleus. The shape and resolution of the spectrum can provide information about the coordination environment and symmetry of the Mn(II) ion.

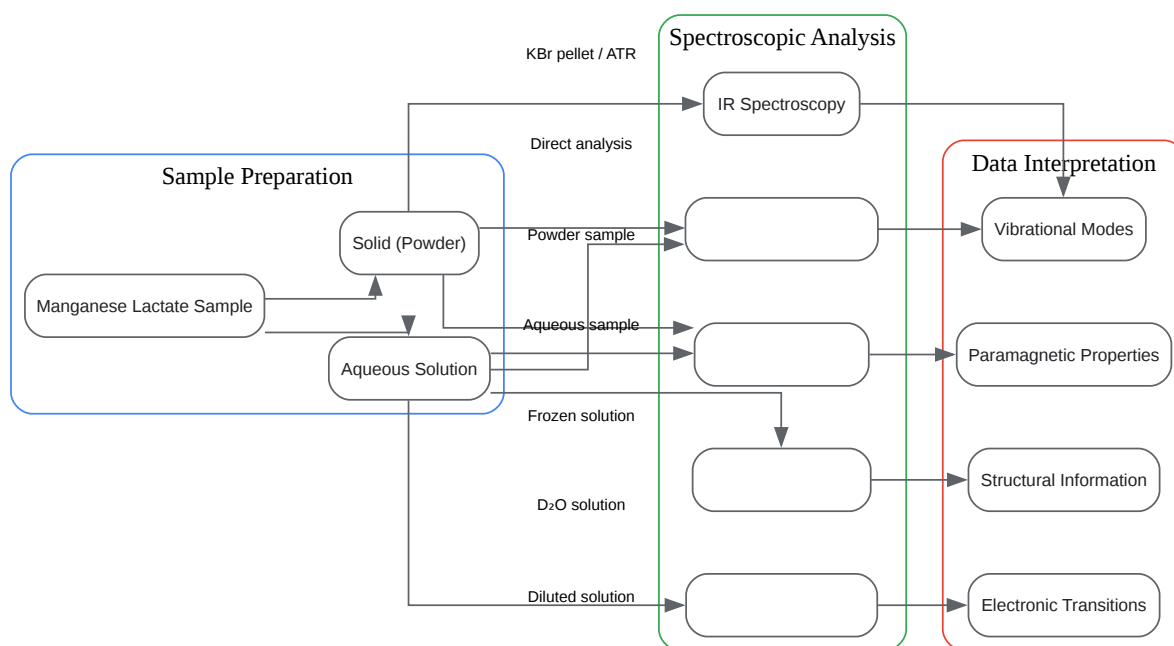
Parameter	Typical Value for Mn(II)
g-value	~2.0
Hyperfine coupling constant (A)	~90-100 G

Experimental Protocol: EPR Spectroscopy of **Manganese Lactate**

- Sample Preparation:

- For solutions, use a quartz EPR tube. The concentration should be optimized to avoid excessive spin-spin broadening.
- For powder samples, pack the solid into an EPR tube.
- Measurements are often performed at cryogenic temperatures (e.g., liquid nitrogen or helium) to improve spectral resolution.
- Instrumentation:
 - Use an X-band EPR spectrometer.
- Data Acquisition:
 - Record the EPR spectrum.
 - Determine the g-value and the hyperfine coupling constant from the spectrum.
 - The spectral line shape can be analyzed to gain insights into the local environment of the Mn(II) ion.

Visualizations



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Caption: Workflow for Spectroscopic Characterization.

Conclusion

The spectroscopic properties of **manganese lactate** are a composite of the characteristics of the Mn(II) ion and the lactate ligand. UV-Vis and EPR spectroscopies are primarily used to probe the electronic properties of the manganese center, while IR and Raman spectroscopies provide information on the vibrational modes of the lactate and coordinated water molecules. NMR spectroscopy, although complicated by the paramagnetic nature of Mn(II), can offer insights into the structure. A multi-technique approach, as outlined in this guide, is essential for a comprehensive characterization of **manganese lactate**. The provided protocols and data serve as a valuable resource for researchers and professionals working with this compound.

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